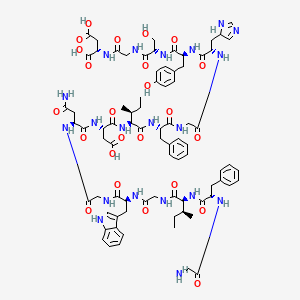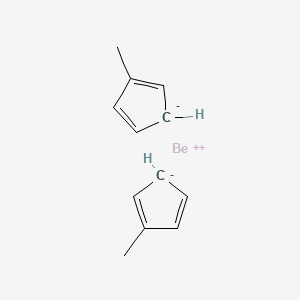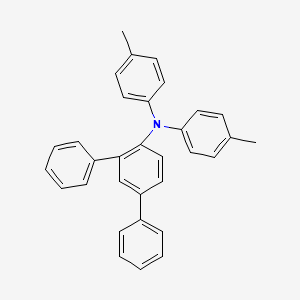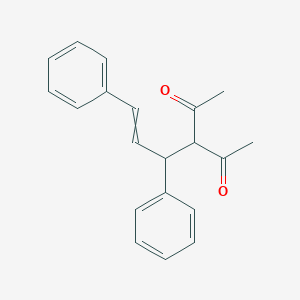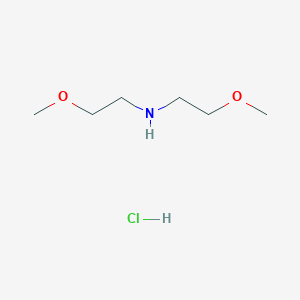
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride is an organic compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, characterized by the presence of methoxy groups and an ethyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxyethyl)ethanamine typically involves the reaction of 2-methoxyethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-methoxy-N-(2-methoxyethyl)ethanamine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
化学反応の分析
Types of Reactions
2-methoxy-N-(2-methoxyethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2-methoxy-N-(2-methoxyethyl)ethanamine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethanamine, 2-methoxy-: A simpler analog with a single methoxy group.
2-Methoxy-N,N-bis(2-methoxyethyl)ethanamine: A more complex derivative with additional methoxyethyl groups.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A related compound with extended ethoxy chains.
Uniqueness
2-methoxy-N-(2-methoxyethyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
138036-64-3 |
|---|---|
分子式 |
C6H16ClNO2 |
分子量 |
169.65 g/mol |
IUPAC名 |
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-8-5-3-7-4-6-9-2;/h7H,3-6H2,1-2H3;1H |
InChIキー |
SOUPOHYYLMGHQC-UHFFFAOYSA-N |
正規SMILES |
COCCNCCOC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
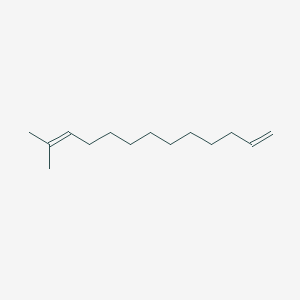
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)

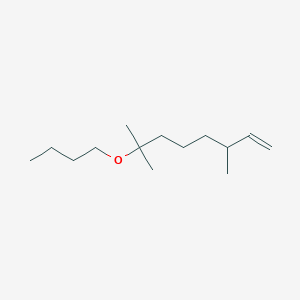
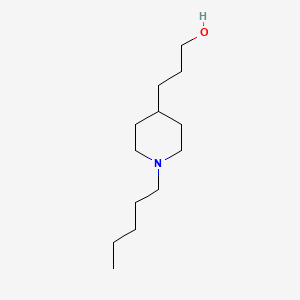
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
